molecular formula C19H16O4 B562945 Warfarin-d5 CAS No. 75472-93-4

Warfarin-d5

Cat. No. B562945
CAS RN: 75472-93-4
M. Wt: 313.364
InChI Key: PJVWKTKQMONHTI-ATTUOBAHSA-N
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Description

Warfarin-d5 is used as an internal standard for the quantification of warfarin by GC- or LC-MS . It is a vitamin K antagonist, a coumarin derivative, and a racemic mixture of (+)-warfarin and (–)-warfarin . It is an anticoagulant that interferes with the interconversion of vitamin K and vitamin K epoxide and the role of vitamin K in carboxylation of several clotting cascade proteins, inhibiting the initiation of clotting .


Molecular Structure Analysis

The molecular formula of this compound is C19H11D5O4 . The formal name is 4-hydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-2H-1-benzopyran-2-one .

Scientific Research Applications

  • Genetic Variants Affecting Warfarin Dosing : Genetic variations in enzymes like cytochrome P450–2C9 (CYP2C9) and vitamin K–epoxide reductase complex (VKORC1) significantly influence warfarin dose variability, accounting for about 50% of the interpatient differences in required dosing (Johnson et al., 2011).

  • Pharmacogenetics for Optimal Warfarin Therapy : CYP4F2 genetic variants are associated with different warfarin dose requirements, highlighting the importance of understanding individual genetic makeup for optimal warfarin therapy (Caldwell et al., 2008).

  • LC-MS/MS Determination of Warfarin Enantiomers : A study developed a method for the simultaneous liquid chromatography tandem mass spectrometric determination of warfarin enantiomers in human plasma. This method uses Warfarin-d5 as internal standards and provides insights into the stereo-specific metabolism of warfarin (Pradhan et al., 2013).

  • Pharmacokinetic-Pharmacodynamic Model for Warfarin Therapy : Development of a pharmacokinetic-pharmacodynamic model for individualizing oral anticoagulation therapy with warfarin, addressing the challenge of its narrow therapeutic range and variability in response due to clinical, genetic, and demographic factors (Ferrari et al., 2016).

  • Warfarin Sensitivity in Different Populations : Research has shown that polymorphisms in VKORC1 and CYP2C9 are associated with warfarin sensitivity, particularly in certain ethnic groups, affecting the therapeutic dose required (Jia et al., 2017).

  • Detection of Warfarin by Palladium Complexes : A study on the application of Pd(ii) complexes in sensing warfarin in both organic and aqueous mediums, addressing the need for accurate monitoring techniques for this anticoagulant drug (Kumar et al., 2017).

Mechanism of Action

Target of Action

Warfarin primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) . VKORC1 is a key component in the vitamin K cycle, which is crucial for the activation of several vitamin K-dependent coagulation factors .

Mode of Action

Warfarin, and its isotopologue Warfarin-d5, act as antagonists to VKORC1 . They inhibit the function of VKORC1 in the liver, leading to the depletion of the reduced form of vitamin K, which serves as a cofactor for gamma carboxylation of vitamin K-dependent coagulation factors . This inhibition prevents the synthesis of biologically active forms of various clotting factors, including factors II (prothrombin), VII, IX, and X .

Biochemical Pathways

The primary biochemical pathway affected by Warfarin is the vitamin K cycle . By inhibiting VKORC1, Warfarin disrupts the cycle, preventing the reduction of vitamin K epoxide to its quinone form, and subsequently to its hydroquinone form . This disruption affects the gamma carboxylation of vitamin K-dependent coagulation factors, rendering them unable to bind calcium and phospholipid membranes needed for their hemostatic function .

Pharmacokinetics

Warfarin is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours . It distributes into a small volume of distribution (10 L/70kg) and is eliminated by hepatic metabolism with a very small clearance (0.2 L/h/70kg). The elimination half-life is about 35 hours . Genetic factors, such as polymorphisms in CYP2C9, VKORC1, and other genes, can significantly influence the pharmacokinetics of Warfarin .

Result of Action

The primary result of Warfarin’s action is anticoagulation . By inhibiting the synthesis of active forms of various clotting factors, Warfarin prevents blood clot formation, making it an effective treatment for conditions such as venous thromboembolism, pulmonary embolism, and thromboembolism associated with atrial fibrillation . It’s important to note that warfarin can also have adverse effects, such as necrosis, purple toe syndrome, osteoporosis, valve and artery calcification, and drug interactions .

Action Environment

The dose-response relationship of Warfarin is influenced by both genetic and environmental factors . These can include the physical condition of the patient, diet, concomitant medications, and genetic variations in Warfarin and vitamin K metabolism . For example, certain foods rich in vitamin K can decrease the effectiveness of Warfarin, while alcohol can increase its anticoagulant effect. Additionally, certain genetic polymorphisms can make individuals more or less sensitive to Warfarin, affecting its efficacy and safety .

Safety and Hazards

In case of exposure, it is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

The use of genetic dosing for warfarin initiation can lead to better outcomes. Whether these better outcomes are clinically or economically beneficial remains controversial . Further studies are still required in patients with advanced CKD to identify the safest and most effective treatment options for VTE and AF .

properties

IUPAC Name

4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWKTKQMONHTI-ATTUOBAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716327, DTXSID801016155
Record name 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Warfarin-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75472-93-4, 791013-22-4
Record name 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Warfarin-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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